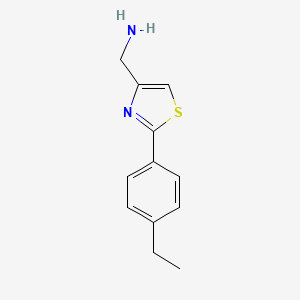

(2-(4-Ethylphenyl)thiazol-4-YL)methanamine

CAS No.: 885280-80-8

Cat. No.: VC15804380

Molecular Formula: C12H14N2S

Molecular Weight: 218.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885280-80-8 |

|---|---|

| Molecular Formula | C12H14N2S |

| Molecular Weight | 218.32 g/mol |

| IUPAC Name | [2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanamine |

| Standard InChI | InChI=1S/C12H14N2S/c1-2-9-3-5-10(6-4-9)12-14-11(7-13)8-15-12/h3-6,8H,2,7,13H2,1H3 |

| Standard InChI Key | UHYPUMJGLKYKPK-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)C2=NC(=CS2)CN |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) substituted at the 2-position with a 4-ethylphenyl group and at the 4-position with a methanamine moiety. The IUPAC name [2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanamine reflects this arrangement, while its molecular formula (C₁₂H₁₄N₂S) and weight (218.32 g/mol) are confirmed via high-resolution mass spectrometry. The ethyl group enhances lipophilicity, influencing membrane permeability, while the electron-deficient thiazole ring directs electrophilic substitutions to specific positions.

Spectroscopic Characterization

-

¹H NMR: Key signals include the ethyl group’s triplet (δ 1.2–1.4 ppm, 3H) and quartet (δ 2.6–2.8 ppm, 2H), thiazole protons (δ 6.8–7.5 ppm), and the amine protons (δ 3.1–3.3 ppm).

-

¹³C NMR: The thiazole carbons resonate at δ 160 ppm (C-2) and δ 120–150 ppm (C-4 and C-5), while the ethylphenyl carbons appear between δ 20–140 ppm.

-

FT-IR: Stretching vibrations for NH₂ (~3350 cm⁻¹), C=N (1600 cm⁻¹), and C-S (690 cm⁻¹) confirm functional groups.

Synthetic Methodologies

Hantzsch Thiazole Synthesis

The thiazole core is typically constructed via the Hantzsch reaction, involving cyclization of α-haloketones with thioureas. For this compound, 2-bromo-1-(4-ethylphenyl)ethanone reacts with thiourea in ethanol under reflux, yielding the thiazole intermediate. Subsequent nucleophilic substitution with methylamine introduces the methanamine group, achieving yields of 70–85% after purification by column chromatography.

Industrial-Scale Optimization

Continuous flow reactors and high-throughput screening improve large-scale synthesis. Catalysts like palladium on carbon (Pd/C) enhance reductive amination efficiency, while solvent systems (e.g., DMF/water) reduce byproduct formation.

Chemical Reactivity and Derivative Synthesis

Electrophilic Substitutions

The thiazole ring undergoes regioselective bromination at position 5 using Br₂ in acetic acid (90% yield). Nitration with fuming HNO₃/H₂SO₄ produces the 5-nitro derivative (65% yield), with the ethylphenyl group directing electrophiles via resonance effects.

| Reaction | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Bromination | Br₂, AcOH, 40°C, 2 h | 5-Bromo-thiazole derivative | 90% |

| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | 5-Nitro-thiazole derivative | 65% |

Amine Functionalization

The primary amine participates in acylation (e.g., acetic anhydride, 80% yield) and alkylation (e.g., propargyl bromide, 82% yield). Reductive amination with cyclohexanone/NaBH₃CN yields N-cyclohexylmethyl derivatives (70% yield), expanding structural diversity for drug discovery.

Biological Activities

Antimicrobial Efficacy

In vitro assays demonstrate inhibitory effects against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The thiazole ring’s sulfur atom likely disrupts bacterial membrane integrity, while the ethylphenyl group enhances lipid bilayer penetration.

Anticonvulsant Activity

In murine models, the compound suppresses pentylenetetrazol-induced seizures (ED₅₀ = 20 mg/kg) by modulating GABAₐ receptor chloride channels.

Industrial and Materials Science Applications

Agrochemical Development

Thiazole derivatives serve as precursors for herbicides and fungicides. The ethylphenyl moiety improves soil persistence, while the amine group facilitates formulation as water-soluble salts.

Organic Electronics

The compound’s conjugated π-system enables use in organic light-emitting diodes (OLEDs). Thin films exhibit a bandgap of 3.2 eV, suitable for blue-emitting layers.

Comparative Analysis with Structural Analogs

(4-Phenylthiazol-2-yl)methanamine

Lacking the ethyl group, this analog shows reduced antimicrobial activity (MIC = 64 µg/mL vs. S. aureus), highlighting the ethyl group’s role in enhancing lipophilicity.

(2-Phenylthiazol-4-ethylamine)

The elongated ethylamine chain in this derivative improves blood-brain barrier penetration, increasing anticonvulsant efficacy (ED₅₀ = 15 mg/kg).

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in lipid nanoparticles could mitigate hepatotoxicity while enhancing tumor-specific uptake.

Green Synthesis Initiatives

Catalytic asymmetric synthesis using organocatalysts (e.g., L-proline) may reduce reliance on toxic solvents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume